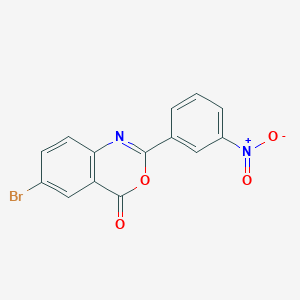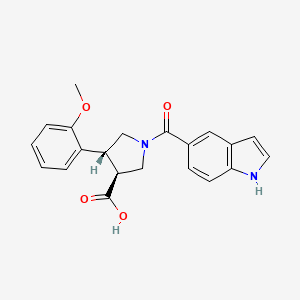![molecular formula C23H21N3O2 B5542720 1-(2-联苯基)-4-[(4-甲基-3-吡啶基)羰基]-2-哌嗪酮](/img/structure/B5542720.png)
1-(2-联苯基)-4-[(4-甲基-3-吡啶基)羰基]-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic molecules like 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone involves multi-step organic reactions, employing strategies such as electrophilic fluorination, palladium-catalyzed reactions, and microwave-assisted synthesis. For instance, Eskola et al. (2002) described the synthesis of a structurally related compound via electrophilic fluorination using a trimethylstannyl precursor, highlighting the intricate nature of synthesizing such compounds with high specificity and radioactivity for imaging purposes (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone is characterized using techniques such as X-ray crystallography and spectroscopy. Karczmarzyk and Malinka (2004) investigated the crystal and molecular structure of a similar compound, revealing how structural features influence the molecule's properties and interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving piperazine compounds can include reactions with secondary amines and formaldehyde to yield N-Mannich bases, showcasing the compound's reactivity and potential for further chemical modification. Mustafa et al. (1964) detailed such reactions, providing insight into the chemical versatility of piperazine derivatives (Mustafa et al., 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding a compound's behavior in different environments. Özbey et al. (1998) determined the crystal structure of a related compound, highlighting the significance of physical characterization in understanding compound stability and reactivity (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for potential pharmaceutical applications. Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the compound's potential for varied chemical interactions and utility in drug design (Bhat et al., 2018).
科学研究应用
合成和药学
- 该化合物参与具有潜在生物活性的新衍生物的合成和表征。例如,它可以用作具有 5-HT2 拮抗活性的化合物的合成中的前体或中间体,这在神经精神疾病和其他与血清素调节相关的疾病的研究中很重要 (Watanabe 等人,1992)。
- 研究还探讨了它在合成含有哌嗪或吗啉部分的二氢嘧啶酮衍生物中的作用,这些衍生物是通过 Biginelli 反应合成的。这些化合物已在各种药理应用中显示出潜力 (Bhat 等人,2018)。
抗菌应用
- 哌嗪衍生物,包括类似于 1-(2-联苯基)-4-[(4-甲基-3-吡啶基)羰基]-2-哌嗪酮的衍生物,已因其抗菌特性而被研究。例如,某些吡啶并 (2,3-d) 嘧啶衍生物已显示出对革兰氏阴性菌的有效性,突出了这些化合物在抗菌治疗中的潜力 (Matsumoto & Minami,1975)。
结构和化学表征
- 结构研究,如晶体学,提供了对分子构象、分子间相互作用和 1-(2-联苯基)-4-[(4-甲基-3-吡啶基)羰基]-2-哌嗪酮等化合物的潜在结合位点的见解。这些信息对于理解化合物的反应性和药物设计中的潜在应用至关重要 (Kavitha 等人,2014)。
生物膜抑制作用
- 含有哌嗪连接子的新型双(吡唑-苯并呋喃)杂化物已被合成并测试了其抗菌和生物膜抑制作用。这些与 1-(2-联苯基)-4-[(4-甲基-3-吡啶基)羰基]-2-哌嗪酮相关的化合物显示出有效的生物膜抑制作用,表明它们在对抗对传统抗生素具有抗性的细菌感染中具有潜力 (Mekky & Sanad,2020)。
镇痛和非阿片类药物应用
- 对 N-取代的恶唑并 [5,4-b] 吡啶-2(1H)-酮的研究,它们在结构上与 1-(2-联苯基)-4-[(4-甲基-3-吡啶基)羰基]-2-哌嗪酮有关,揭示了新型非阿片类抗伤害感受剂。这些化合物为开发无成瘾风险的疼痛管理疗法提供了有希望的途径 (Viaud 等人,1995)。
属性
IUPAC Name |
4-(4-methylpyridine-3-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17-11-12-24-15-20(17)23(28)25-13-14-26(22(27)16-25)21-10-6-5-9-19(21)18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIBIXDXZMTYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)
![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)
